molecular formula C15H19BrN2O4 B15028722 5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid

5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid

Cat. No.: B15028722
M. Wt: 371.23 g/mol
InChI Key: DKQYHFJKPVIUBC-UHFFFAOYSA-N
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Description

5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a formohydrazido group, and a propylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the bromophenyl derivative. This is followed by the introduction of the formohydrazido group through a series of reactions involving hydrazine derivatives. The final step involves the formation of the propylpentanoic acid backbone under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Key factors in industrial production include the selection of appropriate catalysts, temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the formohydrazido group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(2-BROMOBENZOYL)HYDRAZINO]-5-OXO-2-PROPYLPENTANOIC ACID: Shares a similar structure but with a different substitution pattern on the phenyl ring.

    Phenylboronic Acids: These compounds have similar reactivity patterns and are used in similar applications, particularly in organic synthesis and medicinal chemistry.

Uniqueness

5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H19BrN2O4

Molecular Weight

371.23 g/mol

IUPAC Name

5-[2-(2-bromobenzoyl)hydrazinyl]-5-oxo-2-propylpentanoic acid

InChI

InChI=1S/C15H19BrN2O4/c1-2-5-10(15(21)22)8-9-13(19)17-18-14(20)11-6-3-4-7-12(11)16/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22)

InChI Key

DKQYHFJKPVIUBC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)NNC(=O)C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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